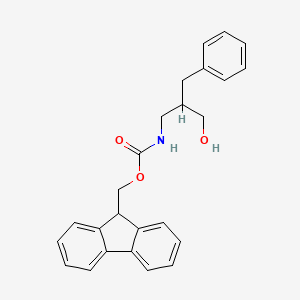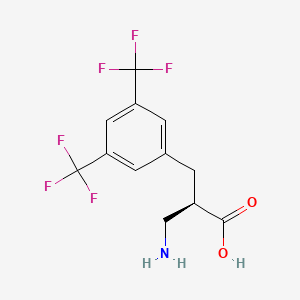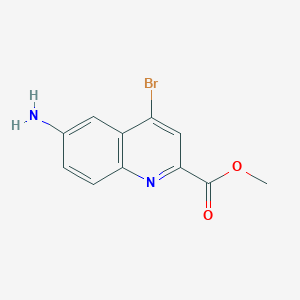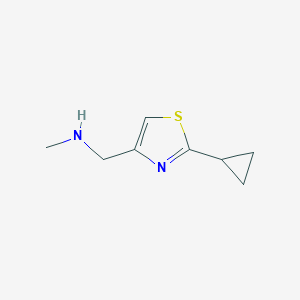
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by the presence of a fluorenyl group, a benzyl group, and a hydroxypropyl group, all linked through a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorenylmethyl Carbamate: This step involves the reaction of fluorenylmethanol with phosgene or a phosgene equivalent to form fluorenylmethyl chloroformate. The chloroformate is then reacted with an amine to form the fluorenylmethyl carbamate.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where the fluorenylmethyl carbamate reacts with benzyl bromide in the presence of a base such as sodium hydride.
Addition of the Hydroxypropyl Group: The final step involves the addition of the hydroxypropyl group through a nucleophilic addition reaction, where the benzylated fluorenylmethyl carbamate reacts with a suitable hydroxypropylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxypropyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include alkoxides and amines.
Major Products Formed
Oxidation: Formation of (9H-Fluoren-9-yl)methyl (2-benzyl-3-oxopropyl)carbamate.
Reduction: Reformation of this compound.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by forming stable complexes.
Modulate Signaling Pathways: Affect cellular signaling pathways, leading to changes in gene expression and cellular behavior.
Induce Apoptosis: Trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl (2-methoxy-3-hydroxypropyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-phenyl-3-hydroxypropyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-ethyl-3-hydroxypropyl)carbamate
Uniqueness
(9H-Fluoren-9-yl)methyl (2-benzyl-3-hydroxypropyl)carbamate is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This compound exhibits higher stability and specific interactions with molecular targets compared to its analogs.
Properties
Molecular Formula |
C25H25NO3 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-benzyl-3-hydroxypropyl)carbamate |
InChI |
InChI=1S/C25H25NO3/c27-16-19(14-18-8-2-1-3-9-18)15-26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,27H,14-17H2,(H,26,28) |
InChI Key |
CJIWVCFWQMGRJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B15221349.png)

![(R)-Propyl 4-ethyl-4-hydroxy-3,8-dioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-6-carboxylate](/img/structure/B15221368.png)

![(1S,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15221373.png)








![methyl 2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B15221437.png)
